9-{3-[(Benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-2-imino-3,9-dihydro-2H-purin-6-ol
Description
Properties
CAS No. |
649761-24-0 |
|---|---|
Molecular Formula |
C27H31N5O2Si |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
2-amino-9-[4-[dimethyl(phenyl)silyl]-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C27H31N5O2Si/c1-18-21(16-34-15-19-10-6-4-7-11-19)23(35(2,3)20-12-8-5-9-13-20)14-22(18)32-17-29-24-25(32)30-27(28)31-26(24)33/h4-13,17,21-23H,1,14-16H2,2-3H3,(H3,28,30,31,33) |
InChI Key |
LMLFXMXUWHGHSR-UHFFFAOYSA-N |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Entecavir impurity F; 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-2-methylene-3-[(phenylmethoxy)methyl]cyclopentyl]-1,9-dihydro-6H-purin-6-one; |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate 12a
The selenide precursor 11 undergoes radical cyclization using tris(trimethylsilyl)silane (TTMSS) and triethylborane (Et₃B) at −50°C. This generates a secondary carbon radical that cyclizes in a 5-exo-dig fashion, yielding the anti-isomer 12a (71%) alongside the syn-isomer 12b (14%). Desilylation with tetrabutylammonium fluoride (Bu₄NF) in acetic acid furnishes the final cyclopentane structure.
Critical Parameters :
-
Temperature control (−50°C) minimizes side reactions.
-
TTMSS ensures efficient hydrogen atom transfer for radical stabilization.
Silylation and Protective Group Strategies
Hydroxyl Protection via Silylation
The 4-hydroxy group of entecavir intermediates is protected using dimethylphenylsilyl groups. Treatment with triisopropylsilyl triflate (TIPSOTf) and 2,6-lutidine converts the enol ether 8 into silyl ether 9 (94% yield). Subsequent phenylselenenylation and diisobutylaluminum hydride (DIBAL-H) reduction yield primary alcohol 10 , which is tritylated to form radical precursor 11 .
O-Benzylation at the 6-Position
Benzyl groups are introduced at the 6-O position using benzyl bromide under alkaline conditions. This step is critical for preventing unwanted side reactions during subsequent silylation or cyclization steps.
NYSted Reagent in Diazonium Ion Formation
A patented method employs the NYSted reagent (Zn/CH₂Br₂/THF) for diazonium ion generation, facilitating carbocation rearrangements. Key steps include:
-
Reagent Preparation : Zn, tetrahydrofuran (THF), and CH₂Br₂ react under nitrogen to form the NYSted reagent.
-
Diazonium Ion Formation : The reagent reacts with intermediates at −40°C, followed by methanol quenching to yield entecavir crude product.
-
Purification : Column chromatography (silica gel, chloroform/methanol) isolates 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir with >95% purity.
Advantages :
Comparative Analysis of Synthetic Routes
Yield and Stereochemical Outcomes
The radical cyclization method offers superior stereoselectivity for the anti-isomer but requires cryogenic conditions. In contrast, the NYSted reagent route operates at milder temperatures but produces lower yields due to competing side reactions.
Industrial Applicability
The NYSted protocol’s scalability makes it favorable for large-scale synthesis, while the radical approach is preferred for high-purity batches requiring precise stereochemical control.
Challenges and Optimization Strategies
Isomer Separation
Chromatographic separation of anti- and syn-isomers remains a bottleneck. Gradient elution with hexane/ethyl acetate (7:3) improves resolution but increases production costs.
Chemical Reactions Analysis
Types of Reactions
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antiviral Drug Development
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir has been utilized primarily in research settings related to antiviral drug development. Its structural similarities to Entecavir make it a valuable reference standard for pharmacological studies aimed at understanding the mechanisms of action of antiviral agents.
Mechanism of Action : As an analogue of Entecavir, it is hypothesized that this compound may function similarly by acting as a competitive inhibitor of the hepatitis B virus reverse transcriptase enzyme. This enzyme is crucial for viral replication, and inhibiting its activity can effectively suppress viral load.
Interaction Studies
Research indicates that 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir interacts with various cellular components involved in viral replication. Preliminary studies suggest it may bind to the active site of reverse transcriptase, thereby inhibiting viral RNA synthesis. Further investigation is necessary to elucidate its full interaction profile and potential drug-drug interactions.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Entecavir | Guanosine analogue | Approved antiviral for hepatitis B |
| Adefovir dipivoxil | Nucleotide analogue | Effective against HIV and hepatitis B |
| Telbivudine | L-nucleoside analogue | Lower resistance rates compared to other agents |
| Lamivudine | Nucleoside analogue | Broad-spectrum activity against retroviruses |
Case Studies
Mechanism of Action
The mechanism of action of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Protective Group Strategy : The benzyl and silyl groups in 6-O-Benzyl-4-dehydroxy-4-dimethylphenylsilyl Entecavir serve as temporary protective moieties during synthesis, enabling selective reactions at other positions . In contrast, impurities like 8-Hydroxy Entecavir arise from oxidative degradation, necessitating stringent analytical controls .
- Molecular Weight Impact : The addition of bulky substituents increases the molecular weight by ~100 g/mol compared to Entecavir, reducing solubility in aqueous media. This necessitates specialized formulations for intermediates during downstream processing .
Pharmacological and Functional Comparisons
Antiviral Activity
Entecavir exerts its antiviral effect by competitively inhibiting HBV DNA polymerase, with a 50% effective concentration (EC₅₀) of 0.004 µM against wild-type HBV . However, 6-O-Benzyl-4-dehydroxy-4-dimethylphenylsilyl Entecavir lacks therapeutic efficacy due to steric hindrance from the benzyl and silyl groups, which disrupt binding to the viral enzyme .
Resistance and Combination Therapy
- Entecavir Monotherapy: Demonstrates a high barrier to resistance (1.2% resistance over 5 years) due to its precise targeting of HBV polymerase .
- Combination Therapies: Tenofovir–Entecavir combinations achieve faster HBV DNA negativity but face compliance challenges and higher adverse event rates compared to monotherapy .
Role in Pharmaceutical Manufacturing
Quality Control
As an impurity, this compound is monitored via HPLC methods with detection limits of 5–100 µg/mL . Its presence in final drug products is tightly controlled to ≤0.15% per ICH guidelines, ensuring patient safety and efficacy .
Biological Activity
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is a chemical compound that serves as an analogue of Entecavir, a well-established antiviral medication primarily used for treating hepatitis B virus (HBV) infections. This compound has garnered attention due to its unique structural features, which may enhance its biological activity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is C27H31N5O2Si. Its structure includes a benzyl group and a dimethylphenylsilyl moiety, which are believed to contribute to its distinctive chemical properties and biological activity. The presence of these substituents may influence the compound’s interaction with viral targets and cellular components involved in viral replication .
As an analogue of Entecavir, 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is hypothesized to function similarly by acting as a competitive inhibitor of the HBV reverse transcriptase enzyme. This enzyme is crucial for the replication of HBV as it synthesizes viral DNA from RNA templates. By mimicking natural nucleoside triphosphates, this compound can bind to the active site of reverse transcriptase, thereby inhibiting viral DNA synthesis and ultimately preventing viral replication .
Biological Activity and Research Findings
Research on 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is still emerging, but preliminary findings suggest several important biological activities:
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Entecavir | Guanosine analogue | Approved antiviral for hepatitis B |
| Adefovir dipivoxil | Nucleotide analogue | Effective against HIV and hepatitis B |
| Telbivudine | L-nucleoside analogue | Lower resistance rates compared to other agents |
| Lamivudine | Nucleoside analogue | Broad-spectrum activity against retroviruses |
Each of these compounds shares structural or functional similarities with 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir but differs in their mechanisms of action and therapeutic applications .
Case Studies
While specific case studies on 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir are scarce, research on its parent compound, Entecavir, provides valuable insights into potential outcomes:
- Long-term Efficacy : In clinical studies, patients treated with Entecavir demonstrated significant improvements in liver histopathology and reductions in HBV DNA levels over prolonged treatment periods .
- HCC Outcomes : Recent cohort studies indicated that treatment with Entecavir could reduce the incidence of hepatocellular carcinoma (HCC) in patients with chronic hepatitis B .
These findings suggest that 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir may have similar long-term benefits, pending further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
